molecular formula C7H9FN2O B13041742 (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

Katalognummer: B13041742
Molekulargewicht: 156.16 g/mol
InChI-Schlüssel: JTFJNWJSUFENLY-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and an amino group at the 2-position of the ethan-1-ol chain. The stereochemistry of the compound is specified as (2S), indicating the spatial arrangement of the substituents around the chiral center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-3-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group at the 1-position of the ethan-1-ol chain. This can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: The use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-amino-2-(5-fluoro(3-pyridyl))acetaldehyde.

    Reduction: Formation of 2-amino-2-(5-fluoro(3-pyridyl))ethanol.

    Substitution: Formation of 2-amino-2-(5-substituted(3-pyridyl))ethan-1-ol derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, influencing the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-2-(3-pyridyl)ethan-1-ol: Lacks the fluorine substitution, resulting in different chemical and biological properties.

    (2S)-2-amino-2-(5-chloro(3-pyridyl))ethan-1-ol: Substituted with chlorine instead of fluorine, leading to variations in reactivity and interactions.

Uniqueness

The presence of the fluorine atom in (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C7H9FN2O

Molekulargewicht

156.16 g/mol

IUPAC-Name

(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1

InChI-Schlüssel

JTFJNWJSUFENLY-SSDOTTSWSA-N

Isomerische SMILES

C1=C(C=NC=C1F)[C@@H](CO)N

Kanonische SMILES

C1=C(C=NC=C1F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.